4-(Isoxazolidin-2-yl)cyclohexanone
Description
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
4-(1,2-oxazolidin-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C9H15NO2/c11-9-4-2-8(3-5-9)10-6-1-7-12-10/h8H,1-7H2 |
InChI Key |
YRWSTDUEQNZWFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(OC1)C2CCC(=O)CC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Features of Selected Cyclohexanone Derivatives
Key Observations :
- The isoxazolidine ring in this compound introduces nitrogen and oxygen atoms, which may enhance hydrogen-bonding interactions and bioactivity compared to purely alkyl-substituted derivatives like 4-tert-butylcyclohexanone .
Physicochemical Properties
Table 2: Physicochemical Data Comparison
*Predicted based on structural analogs.
†Estimated using SwissADME (referenced in ).
‡Experimental data from .
Key Observations :
- The hydroxyphenyl group in 4-(4-hydroxyphenyl)cyclohexanone significantly increases polarity (lower logP) compared to alkyl-substituted derivatives, impacting bioavailability .
- The tert-butyl group in 4-tert-butylcyclohexanone enhances lipophilicity, favoring membrane permeability but reducing water solubility .
Key Observations :
- Hydrazone derivatives () demonstrate enzyme inhibition, highlighting the role of nitrogen-rich substituents in targeting cholinesterases .
Drug-Like Properties
- This compound: Predicted to comply with Lipinski’s Rule of Five (molecular weight <500, logP <5), similar to the thiazolidinone derivative in , which showed favorable SwissADME parameters .
- 4-tert-Butylcyclohexanone: High logP (~3.0) may limit gastrointestinal absorption but enhance blood-brain barrier penetration .
Preparation Methods
Nitrone Synthesis and Dipolarophile Preparation
The 1,3-dipolar cycloaddition between nitrones and alkenes or alkynes is a cornerstone for constructing isoxazolidine rings. Nitrones, such as N-benzyl-C-aryl nitrones, are typically synthesized via condensation of hydroxylamines with aldehydes or ketones. For 4-(isoxazolidin-2-yl)cyclohexanone, the dipolarophile must incorporate a cyclohexanone moiety. A viable precursor is 4-vinylcyclohexanone, which can be prepared through Wittig olefination or Grignard addition to 4-oxocyclohexanecarbaldehyde.
Cycloaddition Reaction Conditions
Cycloadditions are catalyzed by Lewis acids such as Ni(ClO₄)₂·6H₂O, which enhance regioselectivity and reaction rates. For example, reacting N-benzyl nitrones with 4-vinylcyclohexanone in dichloromethane at 0–25°C yields endo-cycloadducts predominantly (Table 1). The endo preference arises from secondary orbital interactions between the nitrone’s oxygen and the dipolarophile’s π-system.
Table 1. Representative Cycloaddition Conditions and Yields
| Dipolarophile | Nitrone | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 4-Vinylcyclohexanone | N-Benzyl nitrone | Ni(ClO₄)₂·6H₂O | CH₂Cl₂ | 0–25 | 85–90 |
| 4-Ethynylcyclohexanone | C-Aryl nitrone | None | H₂O | 70 | 75–80 |
Post-cycloaddition, the isoxazolidine ring may require deprotection. For instance, N-benzyl groups are removed via hydrogenolysis using Pd/C under H₂.
Oxidation of 4-(Isoxazolidin-2-yl)cyclohexanol
Synthesis of 4-(Isoxazolidin-2-yl)cyclohexanol
The alcohol precursor is synthesized via nucleophilic addition of isoxazolidine to 4-bromocyclohexanol under basic conditions. Alternatively, catalytic hydrogenation of 4-(isoxazolidin-2-yl)cyclohexene oxide offers a stereoselective route.
Oxidation to Cyclohexanone
Oxidation employs 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with NaBr and NaOCl in a biphasic system (CH₂Cl₂/H₂O). At 0–10°C, 4-(isoxazolidin-2-yl)cyclohexanol is converted to the ketone in 88–92% yield (Table 2). The TEMPO/NaOCl system selectively oxidizes alcohols without affecting the isoxazolidine’s N–O bond.
Table 2. Oxidation of 4-(Isoxazolidin-2-yl)cyclohexanol
| Substrate | Oxidant | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 4-(Isoxazolidin-2-yl)cyclohexanol | NaOCl (10%) | TEMPO/NaBr | CH₂Cl₂/H₂O | 0–10 | 90 |
Alternative Synthetic Routes
Schmidt Reaction of Isoxazolidine Ketones
The Schmidt reaction converts ketones to amides via HN₃. For this compound, treatment with hydrazoic acid (HN₃) in H₂SO₄ yields 4-(isoxazolidin-2-yl)cyclohexanamide, which is hydrolyzed back to the ketone under acidic conditions. However, this method suffers from low yields (~50%) due to competing Beckmann rearrangement.
Ullmann-Type Coupling
Copper-catalyzed coupling of 4-iodocyclohexanone with isoxazolidine-2-boronic acid provides a direct route. Using CuI/1,10-phenanthroline in DMF at 110°C, the cross-coupling achieves 65–70% yield. This method avoids oxidation steps but requires pre-functionalized starting materials.
Comparative Analysis of Methods
Table 3. Method Comparison for this compound Synthesis
| Method | Advantages | Disadvantages | Yield (%) | Scalability |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | High regioselectivity, mild conditions | Requires dipolarophile synthesis | 85–90 | Moderate |
| TEMPO Oxidation | High yield, chemoselective | Multi-step precursor synthesis | 88–92 | High |
| Ullmann Coupling | Direct functionalization | Expensive catalysts, harsh conditions | 65–70 | Low |
Experimental Considerations
Q & A
Q. Critical Considerations :
- The cycloaddition route offers better stereoselectivity but requires rigorous purification to remove metal residues.
- Reductive amination is scalable but may necessitate post-synthetic resolution for enantiopure products .
How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- The cyclohexanone carbonyl carbon appears at ~207–210 ppm (¹³C), while the isoxazolidine ring protons show characteristic splitting patterns (e.g., δ 3.5–4.5 ppm for N–CH₂–O) .
- NOE Experiments : Resolve axial vs. equatorial orientation of the isoxazolidine substituent by analyzing through-space couplings.
- IR Spectroscopy :
- A strong C=O stretch at ~1710–1740 cm⁻¹ confirms the ketone. Isoxazolidine C–N and N–O stretches appear at 1250–1350 cm⁻¹ .
- Mass Spectrometry :
Q. Validation Protocol :
Compare experimental data with DFT-calculated spectra (B3LYP/6-31G**) for conformational analysis .
Use HPLC-MS to detect impurities (e.g., unreacted nitrone or cyclohexanone derivatives) .
What experimental strategies resolve contradictions in reported catalytic efficiencies for reactions involving this compound?
Methodological Answer:
Discrepancies in catalytic efficiency often arise from:
- Substrate Purity : Trace impurities (e.g., residual solvents) can deactivate catalysts. Conduct GC-MS or elemental analysis to verify purity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states differently than non-polar solvents. Test solvent-dependent reactivity using kinetic profiling .
- Catalyst Characterization : Use XPS or TEM to confirm metal dispersion in heterogeneous catalysts (e.g., Pd-based systems) .
Case Study :
In hydrogenation reactions, conflicting reports on Pd catalyst efficiency were resolved by:
- Pre-reducing the catalyst under H₂ flow to remove surface oxides.
- Adjusting reaction pH to stabilize the enol intermediate .
How does the isoxazolidine ring influence the electronic environment of the cyclohexanone carbonyl group in nucleophilic addition reactions?
Methodological Answer:
The isoxazolidine ring introduces both steric and electronic effects:
- Electronic Effects :
- Steric Effects :
Q. Experimental Validation :
- Kinetic Isotope Effects (KIE) : Measure KIE values for nucleophilic additions to distinguish electronic vs. steric control.
- DFT Calculations : Analyze transition-state geometries (e.g., B3LYP/6-31G**) to quantify orbital interactions .
What mechanistic insights explain the regioselectivity of isoxazolidine ring-opening in acidic or basic media?
Methodological Answer:
The isoxazolidine ring undergoes cleavage under acidic or basic conditions via distinct pathways:
- Acidic Conditions : Protonation of the oxygen atom weakens the N–O bond, leading to C–O cleavage and formation of an iminium ion intermediate.
- Basic Conditions : Deprotonation at the β-carbon induces C–N bond cleavage, yielding an aldehyde and hydroxylamine derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
